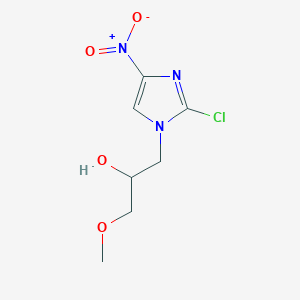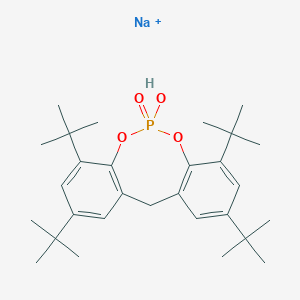
双(2,2-亚甲基双(4,6-二叔丁基苯基))磷酸钠
描述
Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate): is a complex organophosphorus compound. It is known for its unique structure, which includes a dioxaphosphocin ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
科学研究应用
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: In biological research, it is used to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, the compound is explored for its potential therapeutic applications. Its interactions with biological targets are studied to develop new drugs and treatments.
Industry: In the industrial sector, it is used as an additive in polymer production and as a stabilizer in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .
作用机制
Target of Action
Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate), also known as NA11, primarily targets isotactic polypropylene (iPP) . iPP is a widely used polymer in various applications due to its low cost, non-toxicity, odorlessness, easy processing, and electrical insulation .
Mode of Action
NA11 acts as an α-type nucleating agent . It improves the mechanical and crystallization performances of iPP by providing nucleation sites during the melt processing of iPP .
Biochemical Pathways
The reaction between the precursors of 2,2’-methylene-bis-(4,6-di-tert-butylphenyl) phosphate (MBP) and sodium stearate (NaSt) may form NA11 in situ during the melt processing of iPP . Thermogravimetric and Fourier transform infrared spectroscopic results indicated that MBP and NaSt disappeared with the appearance of NA11 and stearic acid (HSt) during heating .
Pharmacokinetics
The in-situ formation of na11 during the melt processing of ipp suggests that its bioavailability is influenced by the processing conditions .
Result of Action
The presence of NA11 in iPP improves the mechanical and crystallization performances of iPP . At approximately 0.1 wt% of NA11, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP . Moreover, NA11 increased the crystallization peak temperature of iPP by 13.6 °C, reduced the activation energy of iPP crystallization, and accelerated the crystallization rate .
Action Environment
The action of NA11 is influenced by the processing conditions of iPP. The in-situ nucleation method, which involves the formation of NA11 during the melt processing of iPP, can enhance the dispersion of NA11 in iPP . This method can potentially be applied to a vast area of research to realize high dispersion of additives in the matrix .
生化分析
Biochemical Properties
It is known to be an α-type nucleating agent that can improve the mechanical and crystallization performances of isotactic polypropylene (iPP)
Cellular Effects
It is known to have profound radical scavenging capacities, which can be beneficial in combating ailments linked to oxidative stress. By thwarting the deleterious effects of reactive oxygen species, this compound can potentially impede cellular harm.
Temporal Effects in Laboratory Settings
In laboratory settings, Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) has been shown to improve the mechanical and crystallization performances of iPP . At a concentration of 0.1 wt%, the tensile strength and flexural modulus of iPP improved by 18.8% and 55.7%, respectively, compared to pure iPP . Moreover, it increased the crystallization peak temperature of iPP by 13.6°C, with a reduced activation energy of iPP crystallization and the accelerated crystallization rate .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) typically involves the reaction of 2,2’-alkylidene bisphenols with phosphorus trichloride . The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can also be reduced under specific conditions to yield different reduced forms.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphoric acid derivatives, while reduction can produce various phosphine compounds .
相似化合物的比较
- 2,4,8,10-Tetra-tert-butyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-olate 6-Oxide
- 2,2’-Methylenbis(4,6-di-tert-butylphenyl)phosphate Sodium Salt
Uniqueness: What sets Sodium bis(2,2-methylene-bis(4,6-di-tert-butylphenyl)phosphate) apart from similar compounds is its specific structural configuration and the presence of the sodium salt. This unique structure imparts distinct chemical properties, making it particularly useful in specific scientific and industrial applications .
属性
CAS 编号 |
85209-91-2 |
|---|---|
分子式 |
C29H43NaO4P+ |
分子量 |
509.6 g/mol |
IUPAC 名称 |
sodium;1,3,7,9-tetratert-butyl-11-hydroxy-5H-benzo[d][1,3,2]benzodioxaphosphocine 11-oxide |
InChI |
InChI=1S/C29H43O4P.Na/c1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;/h14-17H,13H2,1-12H3,(H,30,31);/q;+1 |
InChI 键 |
ZHROMWXOTYBIMF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O.[Na+] |
手性 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)[O-].[Na+] |
规范 SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O.[Na+] |
Key on ui other cas no. |
85209-91-2 |
物理描述 |
Dry Powder |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
12H-Dibenzo[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-,6-oxide,sodiumsalt; 12h-dibenzol[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dimethylethyl)-6; 12h-dibenzol[d,g][1,3,2]dioxaphosphocin,2,4,8,10-tetrakis(1,1-dim |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


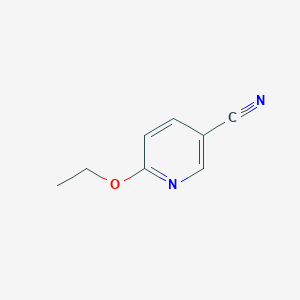
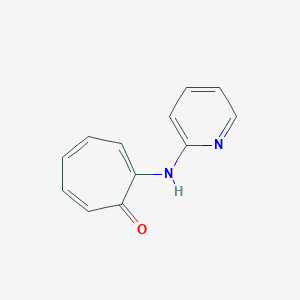
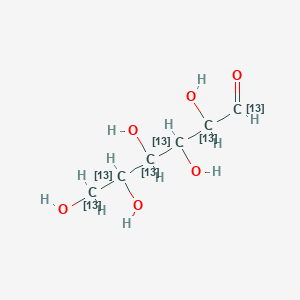
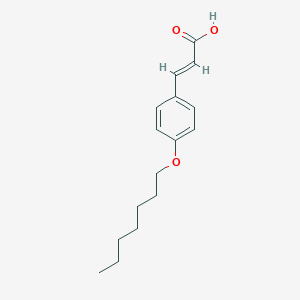


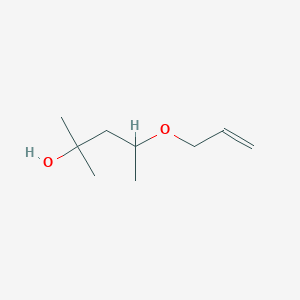
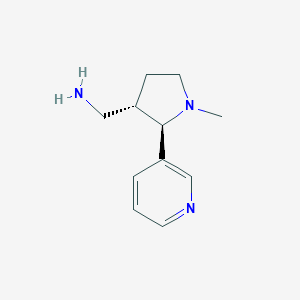

![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)
![3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B25950.png)
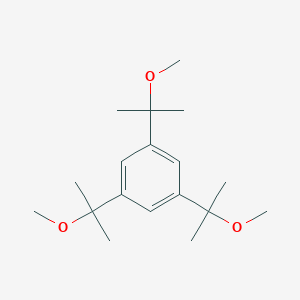
![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)
